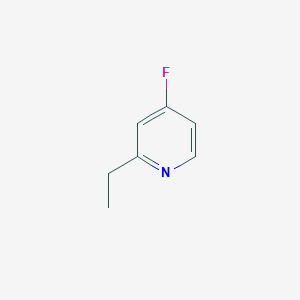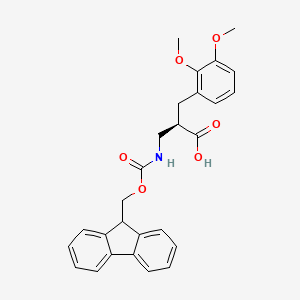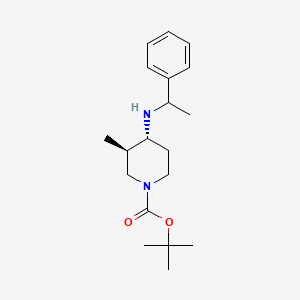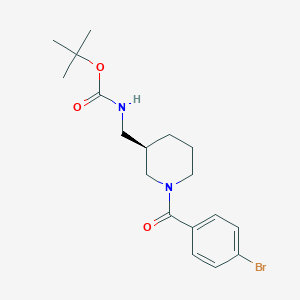
tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a bromobenzoyl group, and a piperidine ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The reaction is usually carried out under anhydrous conditions with a base and the anhydride di-tert-butyl dicarbonate (Boc2O). The reaction conditions can vary, but common bases include triethylamine (NEt3) and pyridine (Py). The reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Analyse Des Réactions Chimiques
tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh), or using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Deprotection: The tert-butyl group can be removed under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Applications De Recherche Scientifique
tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The bromobenzoyl group can participate in various interactions, including hydrogen bonding and π-π stacking, enhancing the compound’s specificity and potency .
Comparaison Avec Des Composés Similaires
tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate can be compared with other carbamate compounds such as:
tert-Butyl carbamate: Used in similar protective group chemistry but lacks the bromobenzoyl and piperidine functionalities.
Benzyl carbamate: Another protective group used in organic synthesis, but with different reactivity and stability profiles.
tert-Butyl-N-methylcarbamate: Similar in structure but with a methyl group instead of the piperidine ring, leading to different chemical properties and applications .
This compound’s unique combination of functional groups makes it particularly useful in specialized applications where both steric and electronic effects are crucial.
Propriétés
Formule moléculaire |
C18H25BrN2O3 |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
tert-butyl N-[[(3R)-1-(4-bromobenzoyl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)20-11-13-5-4-10-21(12-13)16(22)14-6-8-15(19)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,23)/t13-/m1/s1 |
Clé InChI |
YYALFPRGBQBIGH-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H]1CCCN(C1)C(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


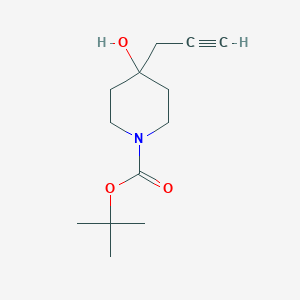
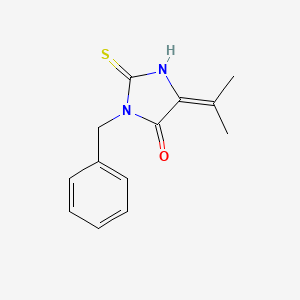
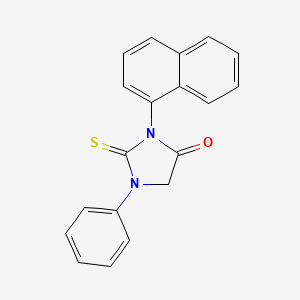

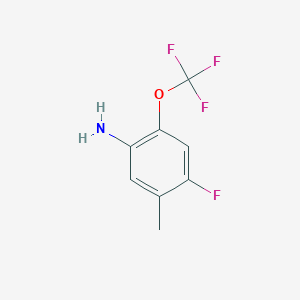
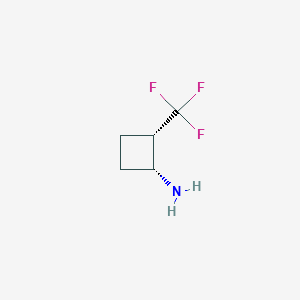
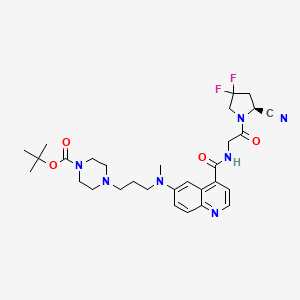
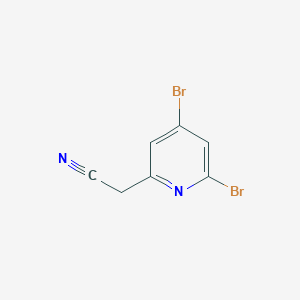

![Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B15220452.png)
